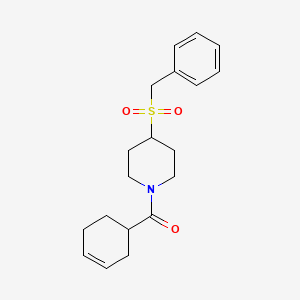

(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone" is a member of the sulfonyl piperidine family, which has been the focus of various studies due to their potential therapeutic properties. These compounds are characterized by a sulfonyl group attached to a piperidine ring, which is further linked to various other functional groups that can influence their biological activity.

Synthesis Analysis

The synthesis of related sulfonyl piperidine derivatives has been described in several studies. For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by a reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 under reflux conditions . Another study reported the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods highlight the versatility of sulfonyl piperidine synthesis, which can be tailored to produce a wide range of derivatives by varying the substituents on the sulfonyl group and the piperidine ring.

Molecular Structure Analysis

The molecular structure of sulfonyl piperidine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined using X-ray crystallography, revealing that the compound crystallizes in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the conformational preferences of the sulfonyl piperidine scaffold and its implications for biological activity.

Chemical Reactions Analysis

Sulfonyl piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. The studies provided do not detail specific reactions for "this compound," but they do describe reactions such as O-substitution on nucleophilic centers and coupling reactions under controlled pH conditions . These reactions are fundamental for the synthesis of diverse sulfonyl piperidine derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as EI-MS, IR, and 1H-NMR are commonly used for the structural confirmation of these compounds . The solubility, stability, and reactivity of these compounds can vary significantly depending on the substituents attached to the sulfonyl and piperidine groups. Additionally, the crystallographic data provide insights into the solid-state properties, such as the unit cell parameters and conformational aspects of the molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- A study describes the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which were evaluated for in vitro antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity, suggesting the compound's potential as a precursor for bioactive molecules (L. Mallesha & K. Mohana, 2014).

- Another study focused on the thermal, optical, etching, and structural properties of a related compound, highlighting its potential for various scientific applications. The study's findings on intermolecular interactions and thermal stability could inform the development of new materials or pharmaceuticals (C. S. Karthik et al., 2021).

- The crystal and molecular structure of a compound with a similar sulfonamide group was investigated, revealing its chair conformation and the geometry around the sulfur atom. This structural insight is vital for understanding the compound's reactivity and potential applications (S. Naveen et al., 2015).

Potential Applications in Research

- Research on sulfur-containing analogues for imaging vesicular acetylcholine transporter in the brain indicates the relevance of such compounds in developing diagnostic tools for neurological conditions. The study's focus on binding affinities and brain penetration underscores the importance of structural features for biological activity (Zonghua Luo et al., 2018).

- Another example includes the synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 receptor agonists. This research highlights the potential of compounds with the piperidinyl moiety for developing treatments for gastrointestinal motility disorders (S. Sonda et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their potential as antimalarial agents .

Mode of Action

It’s worth noting that compounds with similar structures have been evaluated for their antiplasmodial activity . These compounds inhibit the growth of the malaria parasite, Plasmodium falciparum, by interacting with its biochemical pathways .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of the malaria parasite, plasmodium falciparum . This suggests that the compound may interfere with the biochemical pathways essential for the survival and replication of the parasite.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of (4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone.

Result of Action

Similar compounds have been shown to inhibit the growth of the malaria parasite, plasmodium falciparum . This suggests that the compound may have a similar effect.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-cyclohex-3-en-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c21-19(17-9-5-2-6-10-17)20-13-11-18(12-14-20)24(22,23)15-16-7-3-1-4-8-16/h1-5,7-8,17-18H,6,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKCVNHYZGFXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)